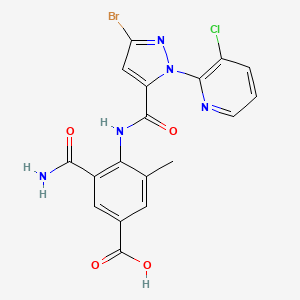
Cyantraniliprole metabolite IN-K5A79
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyantraniliprole metabolite IN-K5A79 is a significant compound in the field of agricultural chemistry. It is a metabolite of cyantraniliprole, an insecticide belonging to the diamide class. Cyantraniliprole is known for its effectiveness against a wide range of insect pests, including those with mandibulate and piercing-sucking mouthparts . The metabolite IN-K5A79 is characterized by its molecular formula C18H13BrClN5O4 and a molecular weight of 478.6839 .
Preparation Methods
The preparation of Cyantraniliprole metabolite IN-K5A79 involves several synthetic routes and reaction conditions. The industrial production methods typically include the synthesis of cyantraniliprole followed by its metabolic conversion to IN-K5A79. The synthetic route involves the use of various reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Cyantraniliprole metabolite IN-K5A79 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cyantraniliprole metabolite IN-K5A79 has a wide range of scientific research applications. In chemistry, it is used as a reference material for analytical methods development and validation. In biology, it is studied for its effects on insect physiology and metabolism. In medicine, it is investigated for its potential use in developing new insecticides with improved efficacy and safety profiles. In industry, it is used in the formulation of insecticidal products for agricultural and residential use .
Mechanism of Action
The mechanism of action of Cyantraniliprole metabolite IN-K5A79 involves the activation of ryanodine receptors in insect muscle cells. This leads to the unregulated release of calcium ions from internal stores, resulting in continuous muscle contraction, paralysis, and eventual death of the insect. The molecular targets of this compound are the ryanodine receptor channels, which play a crucial role in muscle contraction and relaxation .
Comparison with Similar Compounds
Cyantraniliprole metabolite IN-K5A79 is unique compared to other similar compounds due to its specific mode of action and high efficacy against a broad spectrum of insect pests. Similar compounds include chlorantraniliprole and flubendiamide, which also belong to the diamide class of insecticides. this compound stands out due to its improved stability and effectiveness under various environmental conditions .
Properties
Molecular Formula |
C18H13BrClN5O4 |
|---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-carbamoyl-5-methylbenzoic acid |
InChI |
InChI=1S/C18H13BrClN5O4/c1-8-5-9(18(28)29)6-10(15(21)26)14(8)23-17(27)12-7-13(19)24-25(12)16-11(20)3-2-4-22-16/h2-7H,1H3,(H2,21,26)(H,23,27)(H,28,29) |
InChI Key |
UMNDSUUBLGSBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















